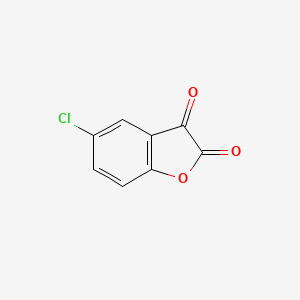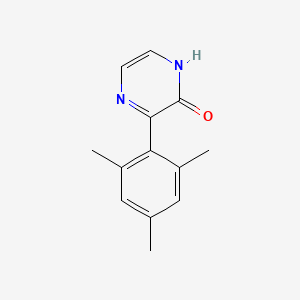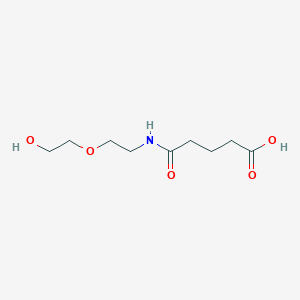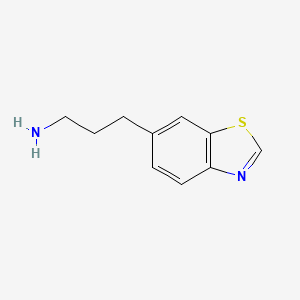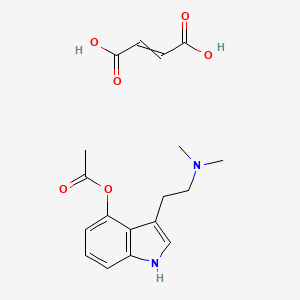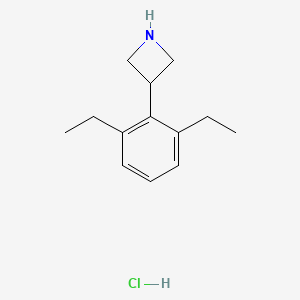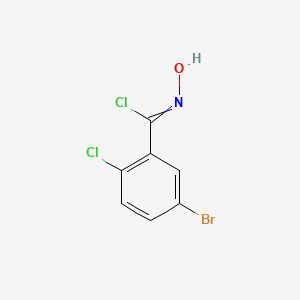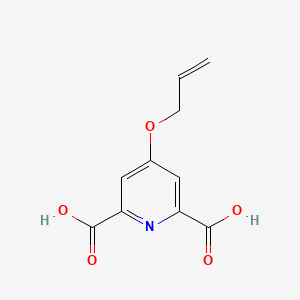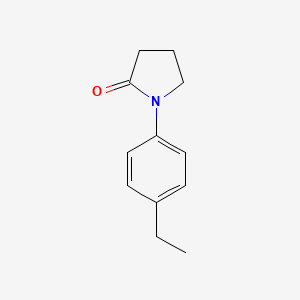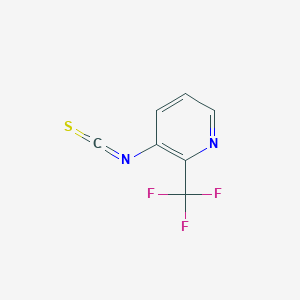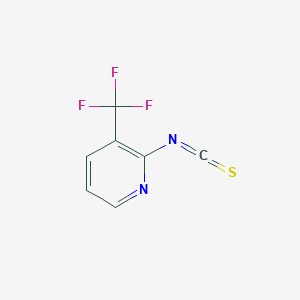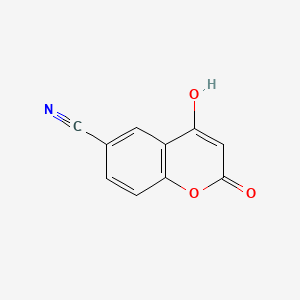
4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and promising biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under various conditions. One common method includes the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method yields the compound in high purity and efficiency.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure consistent quality and yield. The use of catalysts such as potassium 1,2,3,6-tetrahydrophthalimide or iodine can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium ethoxide and piperidine are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 2-Oxo-2H-chromene-3-carbonitrile
- 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Comparison: 4-Hydroxy-2-oxo-2H-chromene-6-carbonitrile stands out due to its unique combination of a hydroxy group and a carbonitrile group, which imparts distinct biological activities. Compared to its analogs, it exhibits a broader spectrum of antimicrobial and antioxidant properties .
Properties
Molecular Formula |
C10H5NO3 |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
4-hydroxy-2-oxochromene-6-carbonitrile |
InChI |
InChI=1S/C10H5NO3/c11-5-6-1-2-9-7(3-6)8(12)4-10(13)14-9/h1-4,12H |
InChI Key |
CVBWTOOTICSMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


